molecular formula C19H29N3O B7915941 (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide

Cat. No.: B7915941
M. Wt: 315.5 g/mol
InChI Key: YFZYTIWAWVVOQN-MYJWUSKBSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction, often using a diazo compound as the cyclopropyl source.

    Amidation Reaction: The final step involves the formation of the amide bond, where the amino group reacts with a propionyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl-piperidin-3-yl-methyl-amine
  • (S)-N1-(1-Benzylpiperidin-3-yl)-N1-methylethane-1,2-diamine
  • 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)22(18-9-10-18)14-17-8-5-11-21(13-17)12-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,20H2,1H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYTIWAWVVOQN-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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